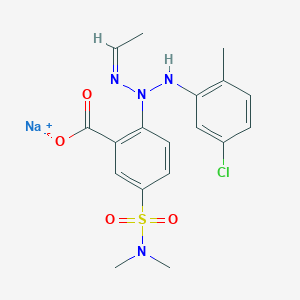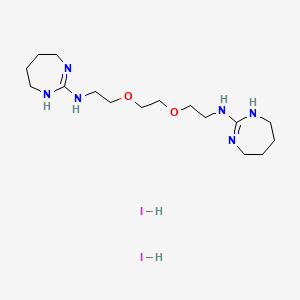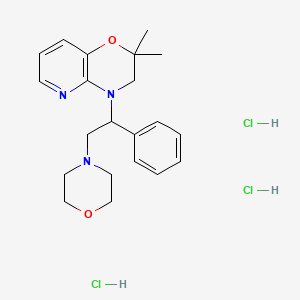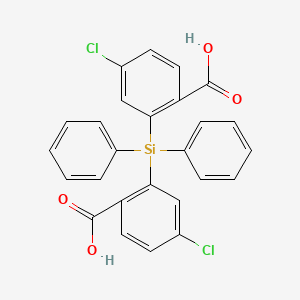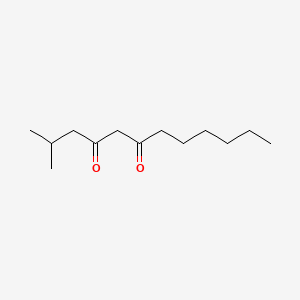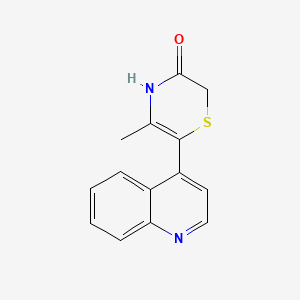
2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-” is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazinone Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and nitrogen sources.
Quinoline Attachment: The quinoline moiety can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate quinoline derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinoline or thiazinone rings, leading to various reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the quinoline or thiazinone rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its heterocyclic structure.
Antimicrobial Activity: Investigation into its ability to act against bacteria, fungi, or viruses.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Agriculture: Use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include specific proteins or nucleic acids, and pathways involved might be those related to the compound’s biological activity.
類似化合物との比較
Similar Compounds
2H-1,4-Thiazin-3(4H)-one: Without the quinoline moiety, this compound might have different properties and applications.
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
The presence of both the thiazinone and quinoline moieties in “2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-” may confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to compounds with only one of these moieties.
特性
CAS番号 |
103807-23-4 |
|---|---|
分子式 |
C14H12N2OS |
分子量 |
256.32 g/mol |
IUPAC名 |
5-methyl-6-quinolin-4-yl-4H-1,4-thiazin-3-one |
InChI |
InChI=1S/C14H12N2OS/c1-9-14(18-8-13(17)16-9)11-6-7-15-12-5-3-2-4-10(11)12/h2-7H,8H2,1H3,(H,16,17) |
InChIキー |
XVRPCJJFKURBNF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SCC(=O)N1)C2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


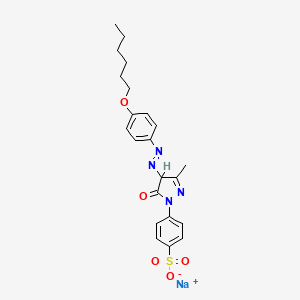
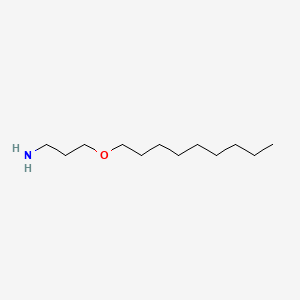

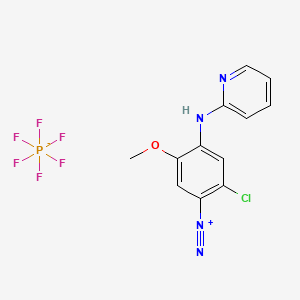
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
